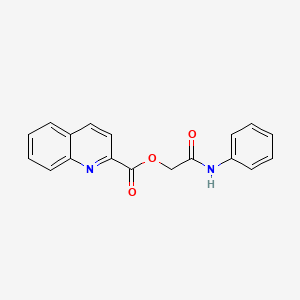

![molecular formula C7H3Br2NS B2487827 2,5-Dibromothieno[2,3-b]pyridine CAS No. 2413898-26-5](/img/structure/B2487827.png)

2,5-Dibromothieno[2,3-b]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related thieno[2,3-b]pyridine derivatives often involves regioselective bromination processes. For instance, Lucas et al. (2015) described the first regioselective, mild bromination of thieno[2,3-b]pyridine, achieving selectivity toward the 4-position with an 87% isolated yield. This demonstrates the potential of bromothieno[2,3-b]pyridines as building blocks in drug discovery and materials science (Lucas et al., 2015).

Molecular Structure Analysis

Vibrational spectroscopy and computational studies provide insights into the molecular structure of bromothieno[2,3-b]pyridine derivatives. Xavier and Gobinath (2012) conducted experimental and theoretical spectroscopic studies, including HOMO-LUMO, NBO, and NLMO analysis on a related compound, demonstrating the utility of these techniques in understanding the electronic and structural properties of brominated pyridines (Xavier & Gobinath, 2012).

Chemical Reactions and Properties

The chemical reactivity of 2,5-Dibromothieno[2,3-b]pyridine allows for diverse chemical transformations. The bromine atoms present in the molecule act as functionalizable sites, enabling various cross-coupling reactions that can lead to the synthesis of a wide array of organic compounds. For example, the synthesis approaches developed by Kobayashi et al. (2009) highlight the versatility of thieno[2,3-b]pyridines in organic synthesis, where iodine-mediated cyclization steps are key to constructing complex structures (Kobayashi et al., 2009).

Physical Properties Analysis

Investigations into the physical properties of bromothieno[2,3-b]pyridine derivatives, such as solubility, melting points, and thermal stability, are crucial for their application in material science and pharmaceutical chemistry. Research by Outurquin and Paulmier (1993) on related dithieno pyridines provides a foundation for understanding these properties in bromothieno[2,3-b]pyridine derivatives, although specific studies on 2,5-Dibromothieno[2,3-b]pyridine are needed for comprehensive insights (Outurquin & Paulmier, 1993).

Chemical Properties Analysis

The chemical properties of 2,5-Dibromothieno[2,3-b]pyridine, such as reactivity towards nucleophiles and electrophiles, are influenced by the presence of bromine atoms and the heterocyclic framework. Studies on related compounds, such as those by Roberts et al. (2014), shed light on the complex interactions and reactivity patterns that can be anticipated for 2,5-Dibromothieno[2,3-b]pyridine in various chemical environments (Roberts et al., 2014).

科学的研究の応用

Synthesis of Heterocyclic Compounds 2,5-Dibromothieno[2,3-b]pyridine serves as a crucial building block in the synthesis of various heterocyclic compounds. Lucas et al. (2015) highlighted its potential in drug discovery research, emphasizing its role in facilitating cross-coupling reactions to produce 4-arylthieno[2,3-b]pyridines and 4-aminothieno[2,3-b]pyridines with excellent yields. These compounds are valuable for their bioisosteric properties and wide spectrum of biological activities, forming a robust framework for novel C–N and C–C bond formations (Lucas et al., 2015). Similarly, Mallisetty et al. (2023) demonstrated the synthesis of pyrrolyl-pyridine heterocyclic compounds, further underscoring the versatility and significance of this chemical structure in the field of medicinal chemistry (Mallisetty et al., 2023).

Coordination Chemistry and Luminescent Properties Halcrow (2005) shed light on the synthesis and complex chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, closely related to 2,5-Dibromothieno[2,3-b]pyridine. The study highlighted their use in creating luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unique thermal and photochemical spin-state transitions (Halcrow, 2005).

Safety and Hazards

将来の方向性

作用機序

Target of Action

2,5-Dibromothieno[2,3-b]pyridine is a derivative of thieno[2,3-b]pyridine, which is known to have a wide range of pharmacological and biological utility . Thieno[2,3-b]pyridines have been reported as Pim-1 kinase inhibitors and multidrug resistance modulators . Therefore, it can be inferred that 2,5-Dibromothieno[2,3-b]pyridine may also target similar proteins or enzymes in the body.

Mode of Action

Based on the known activities of thieno[2,3-b]pyridine derivatives, it can be speculated that 2,5-dibromothieno[2,3-b]pyridine might interact with its targets (such as pim-1 kinase) to modulate their activity, leading to downstream effects .

Biochemical Pathways

Given its potential role as a pim-1 kinase inhibitor, it could be involved in regulating cell growth and survival pathways .

Result of Action

Based on the known activities of thieno[2,3-b]pyridine derivatives, it can be speculated that 2,5-dibromothieno[2,3-b]pyridine might have effects such as inhibiting cell growth or modulating drug resistance .

特性

IUPAC Name |

2,5-dibromothieno[2,3-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2NS/c8-5-1-4-2-6(9)11-7(4)10-3-5/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNOZEJBUZLYPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(SC2=NC=C1Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dibromothieno[2,3-b]pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

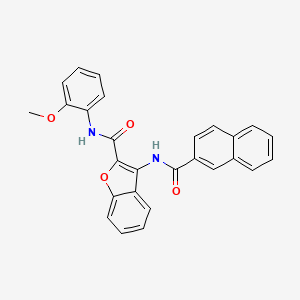

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2487747.png)

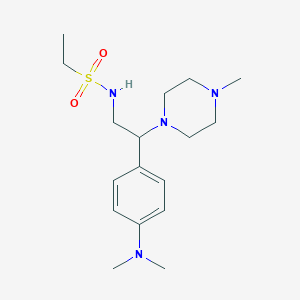

![(2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride](/img/structure/B2487750.png)

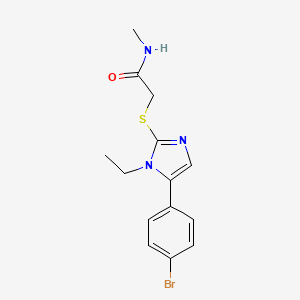

![4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2487751.png)

![N-(4-chlorophenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2487754.png)

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2487756.png)

![N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2487758.png)

![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2487765.png)